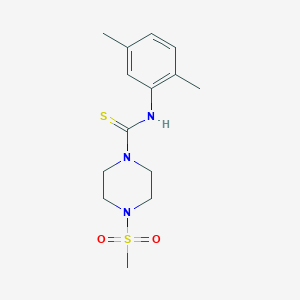

![molecular formula C15H14F2N2O3S B4629502 N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4629502.png)

N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Übersicht

Beschreibung

N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a chemical compound of interest in various fields of chemistry and pharmacology. Its synthesis and properties are crucial for understanding its potential applications and interactions in biological systems.

Synthesis Analysis

The synthesis of related compounds involves various steps, including acylation, amidation, and sulfonation reactions. These processes yield compounds with specific functional groups, enhancing their activity and selectivity in biological systems. For example, the synthesis of similar benzamide and sulfonamide derivatives has been explored for their Class III antiarrhythmic activity, demonstrating the importance of structural modifications in determining biological effects (Ellingboe et al., 1992).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in identifying the spatial arrangement of atoms within a molecule. This information is vital for understanding the chemical reactivity and interaction mechanisms of the compound. Studies on similar compounds have shown how structural features, like the presence of fluorine atoms or sulfonamide groups, can significantly impact their chemical and physical properties (Younes et al., 2020).

Chemical Reactions and Properties

N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide may undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive functional groups. These reactions can modify the compound, potentially altering its biological activity. For example, the synthesis and reactions of related benzamide compounds with fluorine substituents have been explored for their potential in creating novel pharmacological agents (Zhou et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are determined by the compound's molecular structure. For instance, fluorinated compounds often exhibit unique physical properties, including higher stability and lower solubility in water, which can influence their pharmacokinetic profiles and utility in various applications (Banerjee et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and pH stability, are critical for understanding how the compound interacts in biological systems or chemical syntheses. The presence of difluorophenyl and methylsulfonyl amino groups in the compound suggests specific reactivity patterns, such as increased electrophilicity and potential for specific binding interactions in biological systems (Moreno-Fuquen et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Material Science Applications

Advanced Synthetic Methods : Research in synthetic chemistry has led to the development of novel synthetic pathways for creating complex molecules. For example, the practical synthesis of (E)-Diphenyl-β-(trifluoromethyl)vinylsulfonium Triflate involves double alkylation processes that yield trifluoromethylated cyclopropane derivatives, showcasing advanced methods in organic synthesis that could be relevant for synthesizing compounds like N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide (Kasai et al., 2012).

Polymeric Materials : The synthesis and characterization of polyamides and poly(amide-imide)s derived from specific diamines have been explored for their high thermal stability and solubility in polar solvents. This research into polymeric materials contributes to the development of new materials with potential applications in electronics, coatings, and advanced composites (Saxena et al., 2003).

Pharmacological Research Applications

Electrophysiological Activities : Compounds structurally related to N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide have been studied for their electrophysiological activities, specifically as class III antiarrhythmic agents. Such research highlights the importance of the methylsulfonylamino group in modulating cardiac electrophysiological properties, providing insights into the development of new therapeutic agents (Morgan et al., 1990).

Antiarrhythmic Activity : Further studies on substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have revealed potent class III antiarrhythmic activity, emphasizing the potential of these compounds in treating arrhythmias without affecting conduction. This research underscores the therapeutic potential of sulfonamide derivatives in cardiac care (Ellingboe et al., 1992).

Environmental and Sensor Technologies

Colorimetric Sensing : The development of colorimetric sensors for detecting fluoride anions demonstrates the application of benzamide derivatives in environmental monitoring. Such sensors rely on specific chemical interactions that trigger visible color changes, providing a simple and effective method for detecting pollutants in water (Younes et al., 2020).

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)-4-(methanesulfonamido)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O3S/c1-9-7-10(3-6-14(9)19-23(2,21)22)15(20)18-11-4-5-12(16)13(17)8-11/h3-8,19H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSULJBIFVDHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

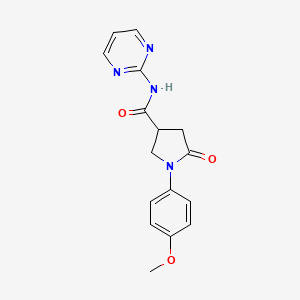

![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)acrylamide](/img/structure/B4629421.png)

![ethyl 6-ethyl-2-[({[4-(2-naphthyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4629429.png)

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4629433.png)

![3-(5-{4-[bis(2-bromoethyl)amino]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4629434.png)

![4-(3-chloro-4-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4629442.png)

![methyl 4-(4-methoxyphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4629445.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4629480.png)

![N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide](/img/structure/B4629482.png)

![5-{4-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629499.png)

![2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide](/img/structure/B4629507.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629512.png)